molecular formula C16H15N3O B5574727 3-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5574727
M. Wt: 265.31 g/mol
InChI Key: GBOFDDCEVRVTHC-UHFFFAOYSA-N
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Description

3-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.121512110 g/mol and the complexity rating of the compound is 281. The solubility of this chemical has been described as 30.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron-Transporting and Exciton-Blocking Materials

Oxadiazole derivatives have been synthesized and applied as universal electron-transporting and exciton-blocking materials in blue, green, and red phosphorescent organic light-emitting diodes (OLEDs). These materials, including 3,3″-bis(5-phenyl-1,3,4-oxadiazol-2-yl)-1,1':3',1″-terphenyl (PhOXD), exhibit high electron mobilities, leading to reduced driving voltages and very high efficiency in OLEDs, with excellent external quantum efficiencies (EQEs) and negligible roll-off. This demonstrates their potential in improving the performance of OLEDs across the spectrum (Cheng-Hung Shih et al., 2015).

Hole-Blocking Material for Organic Light-Emitting Diodes

Compounds such as 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPyDP) have been used as efficient hole-blocking materials in the fabrication of light-emitting diodes (LEDs), showcasing the structural and performance-related advantages these materials bring to optoelectronic devices. The application of PDPyDP led to significantly improved efficiencies in bilayer LED configurations compared to single-layer devices (Changsheng Wang et al., 2001).

Anticancer Activity

Synthesis and investigation of oxadiazole derivatives have also extended into the biomedical field, with certain compounds showing promise as anticancer agents. For instance, studies on substituted 1,3,4-oxadiazolyl tetrahydropyridines have revealed moderate cytotoxicity against breast cancer cell lines, indicating the potential for these compounds in cancer treatment research (K. Redda & Madhavi Gangapuram, 2007).

Organic Semiconductor Devices

Compounds integrating pyridine and oxadiazole structures have been explored for their optoelectronic and charge transfer properties at both molecular and solid-state bulk scales. These studies highlight the potential of such derivatives in the development of efficient materials for use in multifunctional organic semiconductor devices (A. Irfan et al., 2019).

Synthesis and Optoelectronic Properties

Research into the synthesis and optoelectronic properties of 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5-a]pyridine units has revealed that these compounds exhibit blue fluorescence and significant quantum yields. This finding opens the door to their application in the development of new luminescent materials for various technologies (He Yang et al., 2011).

Properties

IUPAC Name

5-(3-phenylpropyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-6-13(7-3-1)8-4-10-15-18-16(19-20-15)14-9-5-11-17-12-14/h1-3,5-7,9,11-12H,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOFDDCEVRVTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320531
Record name 5-(3-phenylpropyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201127
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

430460-06-3
Record name 5-(3-phenylpropyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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